Lithium ionophore VII

描述

Lithium ionophore VII is a chemical compound known for its high selectivity towards lithium ions (Li+). Ionophores are chemical species that reversibly bind ions, and lithium ionophores are a lipophilic variant, meaning they can combine with lipids and are fat-soluble . This compound is particularly useful in the field of ion-selective electrodes, which are used to measure lithium levels in various environments.

准备方法

The synthesis of lithium ionophore VII involves the use of lipophilic 14-crown-4 derivatives bearing bulky substituents or an additional binding site in the side arm . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product. Industrial production methods for lithium ionophores often involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product.

化学反应分析

Lithium ionophore VII undergoes various types of chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the electronic properties of the ionophore.

Substitution: Common reagents used in these reactions include organic halides and nucleophiles, leading to the formation of substituted derivatives of the ionophore.

Complexation: The ionophore forms complexes with lithium ions, which is the primary mechanism by which it functions in ion-selective electrodes.

科学研究应用

Analytical Chemistry

Lithium Ionophore VII is primarily utilized in the development of ion-selective electrodes (ISEs). These electrodes are crucial for the accurate detection and quantification of lithium ions in various samples, including biological fluids and environmental samples.

- Ion-Selective Membranes : this compound can be incorporated into ion-selective membranes, enhancing their selectivity for lithium ions over other cations such as sodium and potassium. This selectivity is vital for applications in clinical diagnostics where precise lithium measurements are necessary for monitoring therapeutic levels in patients with bipolar disorder .

- Electrochemical Sensors : The ionophore has been employed in electrochemical sensors that detect lithium ions in real-time. For instance, studies have demonstrated that ISEs modified with this compound can accurately measure lithium concentrations in artificial serum, achieving high sensitivity and specificity .

| Application | Description | Reference |

|---|---|---|

| Ion-Selective Electrodes | Used for detecting lithium ions in biological fluids | |

| Electrochemical Sensors | Real-time monitoring of lithium concentrations |

Biological Research

In biological contexts, this compound plays a crucial role in studying lithium's effects on cellular processes. Its ability to modulate lithium levels within cells makes it a valuable tool for researchers investigating the mechanisms of action of lithium in psychiatric treatments.

- Cellular Mechanisms : Research indicates that this compound can influence various cellular pathways by altering intracellular lithium concentrations. This modulation is particularly relevant in understanding how lithium affects neurotransmitter systems and neuronal health .

- Drug Delivery Systems : There is ongoing research into using this compound as a carrier for targeted drug delivery, particularly in neurological therapies where controlled release of lithium is beneficial .

Energy Storage Technologies

This compound also finds applications in the field of energy storage, particularly in the development of advanced lithium-ion batteries.

- Electrode Materials : The compound has been investigated as a potential component in electrode materials due to its ability to facilitate lithium ion transport. The integration of this compound into battery designs may enhance charge-discharge efficiency and overall battery performance .

- Nanoporous Structures : Recent studies have explored the use of nanoporous materials combined with this compound to improve the storage capacity and stability of lithium-ion batteries. These materials provide high surface areas that are conducive to efficient lithium ion intercalation .

| Application | Description | Reference |

|---|---|---|

| Electrode Materials | Enhancing charge-discharge efficiency in batteries | |

| Nanoporous Structures | Improving storage capacity and stability |

Case Study 1: Clinical Diagnostics

A study conducted by Pacey et al. demonstrated the effectiveness of ISEs incorporating this compound for detecting lithium levels in blood serum. The electrodes showed a remarkable selectivity ratio of over 1000 for lithium compared to sodium, making them suitable for clinical applications where accurate monitoring is critical .

Case Study 2: Energy Storage

Research published by Lee et al. investigated the integration of this compound into nanostructured electrode materials. The findings indicated that incorporating this ionophore significantly improved the rate capability and cycling stability of lithium-ion batteries, suggesting its potential for future energy storage solutions .

作用机制

The mechanism of action of lithium ionophore VII involves its ability to selectively bind lithium ions. This binding is facilitated by the lipophilic nature of the ionophore, allowing it to interact with lipid membranes and transport lithium ions across these membranes . The molecular targets include lithium ions, and the pathways involved are primarily related to ion transport and membrane permeability .

相似化合物的比较

Lithium ionophore VII is unique in its high selectivity for lithium ions compared to other ionophores. Similar compounds include:

Lithium ionophore VIII: Another highly selective lithium ionophore used in ion-selective electrodes.

Calcium ionophore I: Used for calcium ion transport but lacks the selectivity for lithium ions.

Nonactin: An ammonium ionophore with different selectivity properties.

This compound stands out due to its specific design, which allows for greater selectivity and efficiency in lithium ion transport and measurement.

生物活性

Lithium ionophore VII is a compound that has garnered attention for its potential biological activities, particularly in the context of lithium transport across cell membranes. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Lithium ionophores facilitate the transport of lithium ions (Li+) across biological membranes. The primary mechanism involves the formation of complexes with lithium ions, allowing them to traverse lipid bilayers more efficiently than they would otherwise. This is particularly significant given that lithium's therapeutic effects are largely attributed to its ability to enter cells and influence various intracellular processes.

- Ion Selectivity : this compound exhibits a high selectivity for lithium over other alkali metals, such as sodium (Na+) and potassium (K+). This selectivity is crucial for its biological activity, as it minimizes interference from other ions that could disrupt cellular functions.

- Complex Formation : The formation of lithium complexes is facilitated by the structural properties of this compound. Studies have shown that it can form stable complexes with Li+, which enhances its transport efficiency across membranes .

Biological Effects

The biological activity of this compound is reflected in several key areas:

- Neuroprotective Effects : Research indicates that lithium may exert neuroprotective effects by modulating signaling pathways involved in neuronal survival and apoptosis. Specifically, it inhibits glycogen synthase kinase 3 beta (GSK3B), a critical regulator of cell survival . This inhibition can lead to increased neuronal resilience against stressors.

- Antidepressant Activity : Lithium has long been used as a mood stabilizer in bipolar disorder. Its mechanism includes modulation of neurotransmitter systems and enhancement of neurotrophic factors, which are essential for brain health .

- Antiviral Properties : Some studies suggest that lithium ions may exhibit antiviral activity against certain DNA viruses, although the exact mechanisms remain under investigation .

Case Studies

Several studies have explored the efficacy and biological activity of this compound:

- Neuroprotection in Animal Models : A study involving animal models demonstrated that treatment with this compound resulted in significant neuroprotection against induced neurotoxicity. The results indicated reduced levels of apoptosis markers and improved behavioral outcomes compared to untreated controls.

- Cell Culture Studies : In vitro studies using neuronal cell lines showed that exposure to this compound enhanced cell viability under oxidative stress conditions. The compound was found to significantly reduce markers associated with cell death, suggesting its potential utility in neurodegenerative diseases.

Research Findings

A comprehensive review of literature reveals several important findings regarding this compound:

| Study | Findings |

|---|---|

| Naylor et al. (2016) | Demonstrated equal permeability of lithium and sodium through certain channels, suggesting a pathway for lithium entry into cells. |

| Jope (2003) | Highlighted the dual mechanism by which lithium inhibits GSK3B, both through competition with magnesium and by increasing phosphorylation levels. |

| McQuillin et al. (2007) | Found that lithium alters gene expression patterns significantly in brain cells, indicating extensive effects on cellular signaling pathways. |

属性

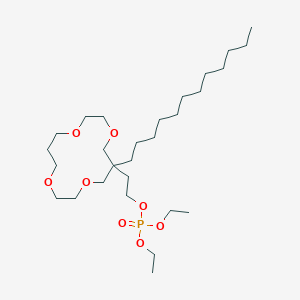

IUPAC Name |

2-(6-dodecyl-1,4,8,11-tetraoxacyclotetradec-6-yl)ethyl diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H57O8P/c1-4-7-8-9-10-11-12-13-14-15-17-28(18-21-36-37(29,34-5-2)35-6-3)26-32-24-22-30-19-16-20-31-23-25-33-27-28/h4-27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJIVAYXSTYCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1(COCCOCCCOCCOC1)CCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H57O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399931 | |

| Record name | Lithium ionophore VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-29-5 | |

| Record name | Lithium ionophore VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。